molecular formula C24H32N2O4S B2475179 1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide CAS No. 536701-34-5

1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide

Cat. No.: B2475179
CAS No.: 536701-34-5
M. Wt: 444.59
InChI Key: ZEMQTQURVVUXAR-UHFFFAOYSA-N
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Description

1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the dimethylphenoxy and methoxyethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    1-[(3,4-dimethylphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline: This compound has a similar core structure but differs in the position of the dimethylphenoxy group.

    1-[(3,5-dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one: This compound shares the dimethylphenoxy group but has a different core structure.

Uniqueness

1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is unique due to its combination of functional groups and its potential for diverse chemical reactions and biological activities. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-16-10-17(2)12-19(11-16)30-15-21-20-14-23(29-5)22(28-4)13-18(20)6-8-26(21)24(31)25-7-9-27-3/h10-14,21H,6-9,15H2,1-5H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMQTQURVVUXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NCCOC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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